2-Dibenzothienyl(2,4-dichlorophenyl)methanone
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Overview
Description
2-Dibenzothienyl(2,4-dichlorophenyl)methanone is an organic compound that features a dibenzothiophene moiety linked to a 2,4-dichlorophenyl group via a methanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dibenzothienyl(2,4-dichlorophenyl)methanone typically involves the use of Suzuki-Miyaura coupling reactions. This method is favored for its mild reaction conditions and functional group tolerance. The process involves the coupling of a dibenzothiophene boronic acid with a 2,4-dichlorophenyl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of heteropoly acid catalysts, such as TiSiW12O40/SiO2, can enhance the efficiency of the reaction by providing a reusable and environmentally friendly catalytic system .
Chemical Reactions Analysis
Types of Reactions
2-Dibenzothienyl(2,4-dichlorophenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the 2,4-dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-Dibenzothienyl(2,4-dichlorophenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-Dibenzothienyl(2,4-dichlorophenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenylboronic acid: Used in similar coupling reactions and has comparable reactivity.
2-Substituted benzo[b]thiophenes: Share structural similarities and are used in various synthetic applications.
Uniqueness
2-Dibenzothienyl(2,4-dichlorophenyl)methanone is unique due to its combination of a dibenzothiophene moiety and a 2,4-dichlorophenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
91100-34-4 |
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Molecular Formula |
C19H10Cl2OS |
Molecular Weight |
357.3 g/mol |
IUPAC Name |
dibenzothiophen-2-yl-(2,4-dichlorophenyl)methanone |
InChI |
InChI=1S/C19H10Cl2OS/c20-12-6-7-14(16(21)10-12)19(22)11-5-8-18-15(9-11)13-3-1-2-4-17(13)23-18/h1-10H |
InChI Key |
UMSOVKCQUQRRBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)C(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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